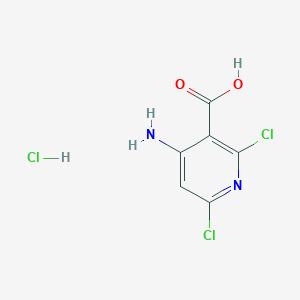

4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-amino-2,6-dichloropyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2.ClH/c7-3-1-2(9)4(6(11)12)5(8)10-3;/h1H,(H2,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTVYNXTOTVUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride typically involves the chlorination of nicotinic acid followed by amination. One common method includes:

Chlorination: Nicotinic acid is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 6 positions.

Amination: The dichloronicotinic acid is then reacted with ammonia or an amine source to introduce the amino group at the 4 position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products with different substituents replacing the chlorine atoms.

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 4-amino-2,6-dichloropyridine-3-carboxylic acid exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds derived from pyridine structures, including 4-amino-2,6-dichloropyridine-3-carboxylic acid, have been investigated for their anti-inflammatory effects. For instance, certain derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .

Agrochemicals

4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride is primarily used as a herbicide in agricultural practices. It acts by disrupting plant growth through selective absorption by leaves and stems, leading to rapid growth interruption and death of target weeds .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential use in developing drugs targeting neurological disorders due to their interaction with dopamine receptors .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

Table 1: Structural and Physical Properties of Comparable Compounds

*Calculated based on parent acid (C₆H₅Cl₂N₂O₂, MW 198.99) + HCl (36.46).

Key Observations :

Functional Group Influence: The carboxylic acid group in the target compound increases acidity (pKa ~2–3) compared to phenol derivatives (pKa ~10 for 4-Amino-2,6-dichlorophenol hydrochloride) . Hydrochloride salts generally exhibit higher melting points than free bases due to ionic lattice stability.

Synthetic Reactivity: The carboxylic acid at position 3 allows esterification or amidation, which is absent in 4-Amino-2,6-dichloropyridine . Chlorine atoms at positions 2 and 6 may undergo nucleophilic substitution, but steric hindrance varies compared to isomers like 4-Amino-3,5-dichloropyridine .

Applications: The hydrochloride form is preferred in drug formulation for improved bioavailability. Phenol derivatives (e.g., 4-Amino-2,6-dichlorophenol hydrochloride) are often intermediates in herbicide synthesis, whereas carboxylic acid derivatives may serve as building blocks for metal-chelating agents .

Catalytic Behavior and Stability

Evidence from catalytic hydrogenation studies (e.g., palladium-on-barium sulfate in xylene) shows that dichloropyridinecarboxylic acid derivatives can be reduced to aldehydes, retaining aromatic halogens under controlled conditions . This suggests that the target compound’s acid chloride precursor (if synthesized) could participate in similar reactions, distinguishing it from non-carboxylic analogs.

Biological Activity

4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, highlighting significant research findings, case studies, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an amino group at the 4-position, dichloro substituents at the 2 and 6 positions, and a carboxylic acid group at the 3-position of the pyridine ring. This unique structure contributes to its diverse biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. For instance, one study reported that derivatives of this compound exhibited cytotoxicity against KG-1 leukemia cells with half-maximal inhibitory concentration (IC50) values in the micromolar range .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is suggested that the compound may inhibit enzymes involved in critical metabolic pathways or disrupt cellular signaling processes. For example, it has been shown to inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation and cancer progression .

Case Studies

- Anticancer Study : A study conducted on glioblastoma cells revealed that the compound exhibited enhanced cytotoxicity when used in combination with small molecule inhibitors targeting receptor tyrosine kinases. This combination therapy approach significantly improved treatment efficacy against aggressive cancer types .

- Antimicrobial Efficacy : In a comparative analysis of various pyridine derivatives, this compound was highlighted for its superior antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the amino and carboxyl groups have been shown to enhance potency against specific targets. For example:

Q & A

Q. What are cross-disciplinary applications of this compound beyond pharmaceuticals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.